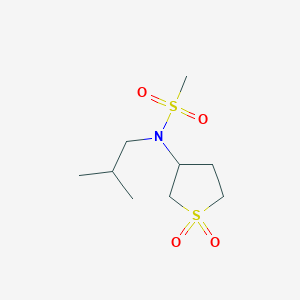

2-methoxy-N~1~-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-methoxy-N~1~-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)acetamide, also known as MQA, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties. MQA belongs to the class of quinoline derivatives, which have been shown to exhibit a wide range of biological activities.

Wissenschaftliche Forschungsanwendungen

Anion Coordination and Spatial Orientation

The study on amide derivatives, including compounds similar to 2-methoxy-N1-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)acetamide, reveals their ability to form unique spatial orientations conducive to anion coordination. The protonated perchlorate salt of a related amide exhibited a tweezer-like geometry, facilitating self-assembly through weak interactions into channel-like structures. Such structural formations highlight the potential of these compounds in creating frameworks for molecular recognition and sensor applications (Kalita & Baruah, 2010).

Structural Aspects and Properties in Salt and Inclusion Compounds

Research on isoquinoline derivatives, closely related to the compound , has shown that their structural aspects significantly influence their interaction with mineral acids, leading to diverse outcomes like gel formation and crystalline solid development. This variability in physical states and the enhanced fluorescence emission of certain host–guest complexes suggest potential uses in materials science, particularly in the development of novel fluorescent materials and gels with specific responses to environmental stimuli (Karmakar, Sarma, & Baruah, 2007).

Antimicrobial Activity

Some novel acetamide derivatives have demonstrated promising antibacterial and antifungal activities against various pathogenic microorganisms, suggesting the potential of 2-methoxy-N1-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)acetamide and its analogs in pharmaceutical applications, especially as templates for developing new antimicrobial agents (Debnath & Ganguly, 2015).

Antitubercular Activity

Compounds featuring the quinolin-4-yloxyacetamide motif have been identified as potent inhibitors of Mycobacterium tuberculosis growth, including drug-resistant strains. This suggests that derivatives of 2-methoxy-N1-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)acetamide may serve as valuable leads in the search for new antitubercular therapies, underscoring the importance of this class of compounds in addressing global health challenges posed by tuberculosis (Pissinate et al., 2016).

Wirkmechanismus

Target of Action

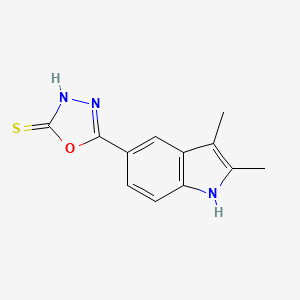

It’s worth noting that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable in drug research and development .

Mode of Action

Indole derivatives, which are structurally similar, are known to interact with their targets, leading to a range of biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives, which share a similar structure, are known to affect a variety of biochemical pathways, leading to their broad-spectrum biological activities .

Pharmacokinetics

It’s worth noting that the lipophilicity of a compound, represented by its log d value, can significantly impact its bioavailability .

Result of Action

Indole derivatives, which are structurally similar, have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Eigenschaften

IUPAC Name |

2-methoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-15-11-5-4-10(14-12(16)8-18-2)7-9(11)3-6-13(15)17/h4-5,7H,3,6,8H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLTKYTLWCZIBGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2479835.png)

![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2479836.png)

![6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]pyridine-2-carboxylic acid](/img/structure/B2479838.png)

![8-(2-Chlorobenzoyl)-3-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2479841.png)

![4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2479843.png)

![1-(5,5-Dioxo-5lambda6-thia-8-azaspiro[3.6]decan-8-yl)prop-2-en-1-one](/img/structure/B2479851.png)

![1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea](/img/structure/B2479853.png)